5-amino-N-(4-chlorobenzyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
Beschreibung
This compound features a 1,2,3-triazole core substituted at position 1 with a [2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl group, at position 4 with a carboxamide moiety (N-linked to a 4-chlorobenzyl group), and at position 5 with an amino group. The structural complexity arises from the hybrid heterocyclic system (triazole-oxazole) and the presence of electron-withdrawing (chloro) and electron-donating (methoxy) substituents, which influence its physicochemical and pharmacological properties.
Eigenschaften
IUPAC Name |
5-amino-N-[(4-chlorophenyl)methyl]-1-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6O3/c1-13-18(26-22(32-13)15-5-9-17(31-2)10-6-15)12-29-20(24)19(27-28-29)21(30)25-11-14-3-7-16(23)8-4-14/h3-10H,11-12,24H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNYDCVROZMUSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CN3C(=C(N=N3)C(=O)NCC4=CC=C(C=C4)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
5-amino-N-(4-chlorobenzyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound belonging to the triazole class. This compound exhibits significant biological activities, making it a subject of interest in medicinal chemistry and drug development.
Molecular Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 395.85 g/mol. The compound features various functional groups that contribute to its biological activity, including an amino group, a triazole ring, and an oxazole moiety.
Synthesis
The synthesis of this compound can involve several methods including:
- Copper-catalyzed azide-alkyne cycloaddition
- Multicomponent reactions
The synthesis process requires careful control over reaction conditions such as temperature, solvent choice (commonly polar aprotic solvents like DMF or DMSO), and reaction time to optimize yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure.
Anticancer Activity
Recent studies have demonstrated the potential anticancer properties of triazole derivatives similar to 5-amino-N-(4-chlorobenzyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide. For instance, research indicated that various triazole derivatives exhibited significant cytotoxicity against multiple cancer cell lines including:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example A | A549 (Lung) | 0.794 |
| Example B | SK-MEL-2 (Skin) | 4.27 |
| Example C | HCT15 (Colon) | 2.11 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an anticancer agent .
The mechanism of action for compounds like this triazole derivative may involve:
- Inhibition of key enzymes : In vitro studies have shown binding affinities against various target enzymes.
- Molecular docking studies : These provide insights into binding modes and interactions at the molecular level.
Case Studies
In a notable study, researchers synthesized a series of triazole derivatives and evaluated their biological activities. The results indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced anticancer activity. For example, a derivative with a methoxy group showed improved potency against breast cancer cell lines .
Vergleich Mit ähnlichen Verbindungen
Triazole Carboxamides with Varied Aryl Substituents
- 5-Amino-1-(3-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (): Differs in the benzyl substituents (3-chloro vs. 4-chloro) and the amide-linked fluorobenzyl group. The fluorobenzyl group enhances metabolic stability due to fluorine’s electronegativity .
- 5-Amino-1-benzyl-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (): Lacks the oxazole moiety but shares the 4-methoxyphenyl amide group. The absence of the oxazole ring simplifies the structure, likely reducing molecular weight and lipophilicity. This could improve solubility but diminish target specificity compared to the oxazole-containing compound .
Oxazole-Containing Derivatives
- 2,5-Diaryl-4-benzyl-1,3-oxazoles (): These compounds prioritize the oxazole ring as the core structure, with aryl and benzyl substituents. Cytotoxicity data for oxazole derivatives in suggest a structure-activity relationship (SAR) dependent on substituent electronegativity .
Physicochemical Properties
Melting Points and Crystallinity
- Pyrazole carboxamides in exhibit melting points (mp) ranging from 123–183°C, influenced by substituents. For example: 3a (non-chlorinated aryl): mp 133–135°C 3b (4-chlorophenyl): mp 171–172°C The target compound’s 4-chlorobenzyl and oxazole groups likely increase intermolecular forces (e.g., halogen bonding, dipole interactions), suggesting a higher mp than non-halogenated analogs .
Lipophilicity and Solubility
- The 4-methoxyphenyl group in the oxazole moiety enhances hydrophilicity compared to purely chlorinated analogs (e.g., ’s thienylmethyl derivative).
Pharmacological and Metabolic Profiles
- CAI (): A triazole carboxamide with a benzophenone metabolite (M1) lacking pharmacological activity. The target compound’s oxazole group may resist similar metabolic cleavage, prolonging its half-life .
- Cytotoxicity : Oxazole derivatives in show moderate cytotoxicity, suggesting the target compound’s hybrid structure could enhance this activity through dual heterocyclic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
